(1S,2S)-2-Methoxycyclopentan-1-amine hydrochloride (1S,2S)-2-Methoxycyclopentan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1808746-70-4
VCID: VC6180993
InChI: InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
SMILES: COC1CCCC1N.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63

(1S,2S)-2-Methoxycyclopentan-1-amine hydrochloride

CAS No.: 1808746-70-4

Cat. No.: VC6180993

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

(1S,2S)-2-Methoxycyclopentan-1-amine hydrochloride - 1808746-70-4

Specification

CAS No. 1808746-70-4
Molecular Formula C6H14ClNO
Molecular Weight 151.63
IUPAC Name (1S,2S)-2-methoxycyclopentan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
Standard InChI Key LNNGAOQNALZWJQ-GEMLJDPKSA-N
SMILES COC1CCCC1N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration

The compound’s (1S,2S) configuration defines the spatial arrangement of its functional groups. The methoxy group (-OCH3_3) occupies the second carbon, while the amine group (-NH2_2) is positioned on the first carbon of the cyclopentane ring. This stereochemistry is critical for its interactions in chiral environments, such as enzyme active sites .

Table 1: Key Structural and Physical Properties

PropertyValueSource
IUPAC Name(1S,2S)-2-methoxycyclopentanamine hydrochloride
Molecular FormulaC6H14ClNO\text{C}_6\text{H}_{14}\text{ClNO}
Molecular Weight151.63 g/mol
Melting Point95–97°C
Stereochemistry(1S,2S) enantiomer
SMILES NotationCO[C@@H]1CCC[C@H]1N.Cl
InChI KeyLNNGAOQNALZWJQ-GEMLJDPKSA-N

Solubility and Stability

As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base form. This property facilitates its use in biological assays and synthetic reactions requiring polar solvents. Stability data indicate that it should be stored in a cool, dry environment to prevent degradation .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of (1S,2S)-2-methoxycyclopentan-1-amine hydrochloride typically involves stereoselective modification of cyclopentane precursors. A common route includes:

  • Ring-Opening Functionalization: Starting with cyclopentene oxide, nucleophilic attack by methoxide introduces the methoxy group at the C2 position.

  • Amination: Reductive amination or Gabriel synthesis installs the amine group at C1 with stereochemical control.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Key Reaction Conditions:

  • Temperature: 0–25°C for amination steps.

  • Catalysts: Chiral catalysts like Jacobsen’s catalyst for enantiomeric excess.

  • Purification: Recrystallization from ethanol/water mixtures.

Industrial Production Challenges

Large-scale manufacturing requires optimization for cost and yield. Challenges include maintaining stereochemical purity during amination and minimizing byproducts during salt formation. Continuous flow reactors have been proposed to enhance efficiency.

Applications in Pharmaceutical Research

Drug Discovery Intermediate

The compound serves as a building block for synthesizing kinase inhibitors and neurotransmitter analogs. Its rigid cyclopentane core mimics natural substrates, enabling selective interactions with biological targets. For example, derivatives have shown preliminary activity against cyclin-dependent kinases (CDKs), as evidenced by patent filings describing structurally related inhibitors .

Table 2: Comparative Bioactivity of Cyclic Amine Derivatives

CompoundTargetIC50_{50} (nM)Source
(1S,2S)-2-Methoxy derivativeCDK2~250
Trans-2-Methoxy isomerPI3K-AKT pathway~180

Comparison with Stereoisomers

(1R,2R)-Enantiomer

The (1R,2R) enantiomer displays distinct biological profiles due to reversed stereochemistry. For instance, it may exhibit lower affinity for certain kinases, highlighting the importance of chiral resolution in drug development.

Trans-2-Methoxycyclopentan-1-amine Hydrochloride

The trans isomer (CAS 2059907-95-6) differs in the spatial arrangement of the methoxy and amine groups, leading to altered physicochemical properties. For example, its solubility in nonpolar solvents is 15% higher than the (1S,2S) form, affecting formulation strategies.

Future Research Directions

Targeted Therapeutic Applications

  • Oncology: Development of CDK4/6 inhibitors for breast cancer.

  • Neurology: Serotonin reuptake inhibitors for depression.

Synthetic Methodology Innovations

  • Enzymatic Resolution: Use of lipases for efficient chiral separation.

  • Green Chemistry: Solvent-free synthesis to reduce environmental impact.

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